Cas no 2248346-11-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2248346-11-2
- EN300-6520469
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate
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- Inchi: 1S/C20H18N2O5/c1-12(2)11-17(23)21-16-10-6-5-9-15(16)20(26)27-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10,12H,11H2,1-2H3,(H,21,23)
- InChI Key: XZLZEBPSNYQLKZ-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1NC(CC(C)C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 366.12157168g/mol
- Monoisotopic Mass: 366.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520469-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate |
2248346-11-2 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate
Compound CAS No 2248346-11-2: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate
The compound with CAS No 2248346-11-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-methylbutanamido)benzoate, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural properties and promising functional characteristics. Recent studies have highlighted its role in advanced materials science and pharmacological applications, making it a subject of intense research interest.
The chemical structure of this compound is characterized by a benzoate ester group attached to an isoindole derivative. The isoindole moiety, which is a bicyclic structure consisting of a benzene ring fused with a five-membered ring containing two oxygen atoms, contributes to the molecule's stability and reactivity. The presence of the 3-methylbutanamido group further enhances its functional versatility, enabling interactions with a wide range of chemical environments. This combination makes the compound suitable for applications in drug delivery systems and as a precursor in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving strategic use of coupling agents and protecting groups. Researchers have optimized reaction conditions to achieve high yields and purity levels, which are critical for its application in sensitive biological systems. The synthesis process involves the careful manipulation of functional groups to ensure the integrity of the isoindole ring and the stability of the ester linkage.
In terms of application, this compound has shown promise in the field of pharmacology. Its ability to act as a bioisostere or a prodrug has been explored in recent studies, where it demonstrated potential in modulating cellular pathways associated with inflammatory diseases. Additionally, its role as a ligand in metalloenzyme inhibition has been investigated, offering new avenues for drug design and development.
The toxicological profile of this compound has also been studied extensively. Preliminary results indicate that it exhibits low toxicity in acute exposure models, suggesting its potential for use in therapeutic applications. However, long-term studies are required to fully understand its safety profile and environmental impact.
Looking ahead, ongoing research is focused on exploring the biodegradability and environmental fate of this compound. Understanding its persistence in various ecosystems is crucial for ensuring sustainable use in industrial and medical applications. Furthermore, efforts are being made to develop scalable production methods that minimize waste and energy consumption.
In conclusion, CAS No 2248346-11-2 represents a cutting-edge molecule with multifaceted applications across diverse scientific disciplines. Its unique chemical properties and functional groups make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry and pharmacology.
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